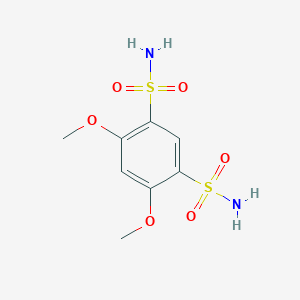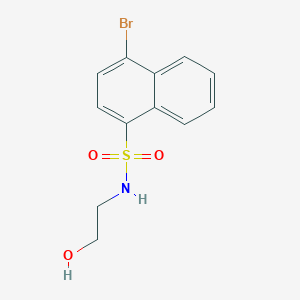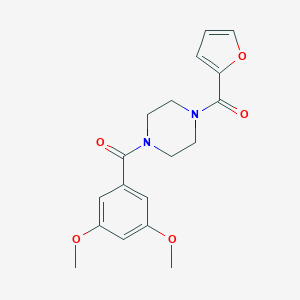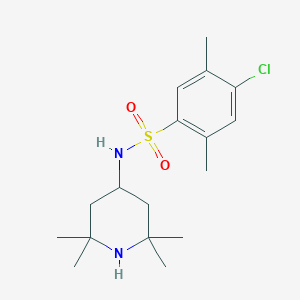
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as SUCNR1 antagonist, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist works by inhibiting the succinate receptor 1 (4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide), which plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation. By blocking this receptor, the compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. It has also been found to regulate the immune system and modulate lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist in lab experiments is its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor, which allows for targeted modulation of physiological processes. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which requires further investigation.
Direcciones Futuras
There are several future directions for 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist research, including exploring its potential therapeutic effects in other diseases, investigating its safety and efficacy in clinical trials, and developing more potent and selective compounds. Additionally, the compound's mechanism of action and its interaction with other physiological pathways need further investigation.
In conclusion, the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist is a promising compound that has shown potential therapeutic effects in various diseases. Its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor allows for targeted modulation of physiological processes, making it a valuable tool in scientific research. Further investigation is needed to fully understand its mechanism of action and its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide involves the reaction between 4-chloro-1-naphthalenesulfonamide and 2,2,6,6-tetramethyl-4-piperidone, followed by the addition of ethyl iodide. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity. In obesity, it has been found to reduce adipose tissue inflammation and improve lipid metabolism. In cancer, 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to inhibit tumor growth and metastasis.
Propiedades
Fórmula molecular |
C21H30N2O3S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-11-12-19(17-10-8-7-9-16(17)18)27(24,25)22-15-13-20(2,3)23-21(4,5)14-15/h7-12,15,22-23H,6,13-14H2,1-5H3 |
Clave InChI |
TVVZGYACNXUJFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)


![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)